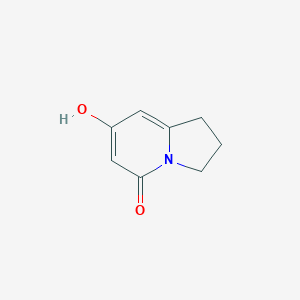

7-Hydroxy-2,3-dihydroindolizin-5(1H)-one

Description

The compound 7-Hydroxy-2,3-dihydroindolizin-5(1H)-one represents a specific functionalized derivative of the indolizinone core. While research on this exact molecule is not extensively documented, its parent structure and related analogues are subjects of ongoing investigation. This introduction serves to contextualize the compound within the broader fields of heterocyclic and synthetic organic chemistry.

Indolizinone scaffolds are bicyclic nitrogen-containing heterocycles that have garnered significant attention from the chemical community. rsc.orgmdpi.com These structures are considered valuable precursors for the synthesis of a variety of more complex molecules, including indolizidine alkaloids, which are a class of natural products with diverse biological activities. The inherent reactivity of the indolizinone core, featuring both a dienamine and a vinylogous amide, allows for a range of chemical transformations, making it a versatile building block in organic synthesis. rsc.orgmdpi.com The exploration of indolizinone chemistry is crucial for developing novel synthetic methodologies and for accessing new chemical entities with potential pharmaceutical applications. researchgate.netchinjmap.com

The strategic placement of a hydroxyl group on the indolizinone framework, as in this compound, is anticipated to significantly influence the molecule's chemical and physical properties. Such functionalization can modulate reactivity, solubility, and biological activity, opening up new avenues for research and application.

While direct historical data on the target compound is scarce, the synthesis of related hydroxylated indolizidine systems has been reported. For instance, the synthesis of 5- and 7-hydroxy indolizidin-2-one amino acids has been achieved through multi-step sequences involving iodolactonization. mdpi.com These studies provide valuable insights into the potential synthetic strategies that could be adapted for the preparation of this compound.

The current research landscape for this compound appears to be an area with significant potential for exploration. While the parent indolizinone scaffold has been the subject of studies on its reactivity, including hydrogenation and cycloaddition reactions, the specific influence of a 7-hydroxy substituent remains largely uninvestigated. rsc.orgmdpi.com

Underexplored areas include:

Systematic Synthesis: The development of a direct and efficient synthetic route to this compound is a primary underexplored facet.

Reactivity Studies: A thorough investigation of the reactivity of the hydroxylated scaffold is needed to understand how the hydroxyl group influences the dienamine and vinylogous amide moieties.

Physicochemical Properties: Detailed characterization of its spectroscopic and physical properties is essential for its identification and for understanding its behavior in various chemical environments.

Potential Applications: The exploration of its potential as a precursor for novel indolizidine alkaloids or as a scaffold for the development of new bioactive molecules is a promising avenue for future research.

The synthesis of related compounds, such as 7-hydroxy-6,7-dihydro-indol-4(5H)-ones, through domino reactions suggests that innovative synthetic strategies could be applied to access the target molecule. rsc.org

This article aims to provide a comprehensive overview of the current state of knowledge regarding this compound. By examining the established chemistry of the parent indolizinone scaffold and related hydroxylated systems, this review seeks to:

Establish the significance of the indolizinone core in heterocyclic chemistry.

Provide a contextual historical perspective on the synthesis of related structures.

Highlight the underexplored areas of research concerning the target compound.

Present available data on related compounds to infer potential properties and reactivity.

This structured approach will allow for a clear understanding of what is known and what remains to be discovered about this intriguing heterocyclic compound.

Data Tables

Due to the limited specific data for this compound, the following tables present general information on the parent indolizinone scaffold and related compounds.

Table 1: General Reactivity of the Indolizinone Scaffold

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| Hydrogenation | Pd/C, H₂, Methanol, 150 psi, 12 h | Selective reduction of the diene component | rsc.org |

| Diels-Alder Cycloaddition | Maleic anhydride, Benzene, 80 °C | Formation of complex [2.2.2]azabicycles | rsc.org |

| Ene Reaction | Various enophiles | Participation of the indolizinone diene | rsc.org |

| 1,4-Addition | Requires activation of the vinylogous amide | Addition of nucleophiles to the vinylogous amide | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2,3-dihydro-1H-indolizin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-4-6-2-1-3-9(6)8(11)5-7/h4-5,10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGRYVYGUXXQBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC(=O)N2C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973728 | |

| Record name | 7-Hydroxy-2,3-dihydroindolizin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58156-35-7 | |

| Record name | 2,3-Dihydro-7-hydroxy-5(1H)-indolizinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058156357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003389225 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=645089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-2,3-dihydroindolizin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDRO-7-HYDROXY-5(1H)-INDOLIZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3333XE82SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comprehensive Analysis of Synthetic Methodologies for 7 Hydroxy 2,3 Dihydroindolizin 5 1h One

Retrosynthetic Analysis and Strategic Disconnections for the 7-Hydroxy-2,3-dihydroindolizin-5(1H)-one Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which in turn illuminates potential forward synthetic pathways. For the this compound scaffold, two primary disconnection strategies emerge from the literature, reflecting both classical and modern synthetic approaches.

Strategy A: Linear Precursor and Intramolecular Cyclization

This classical approach, inspired by syntheses of closely related hydroxy indolizidinone amino acids, involves disconnecting the bicyclic system at the amide bond (C5-N4) and a key carbon-carbon or carbon-heteroatom bond in the five-membered ring. nih.govmdpi.com This reveals a linear, unsaturated amino acid precursor. This precursor, a Δ⁴-unsaturated azelate, can be further deconstructed through established transformations of its functional groups, ultimately tracing back to a simple chiral educt like L-serine. nih.gov This strategy relies on building a complex linear chain and then orchestrating one or more intramolecular cyclizations to form the bicyclic core.

Strategy B: Cycloisomerization Approach

A more modern and convergent strategy involves a disconnection that anticipates a powerful cycloisomerization reaction. acs.orgnih.gov Here, the indolizinone core is disconnected at the C5-N4 and C8a-C1 bonds. This retrosynthetic step leads to a 2-pyridyl-substituted tertiary propargylic alcohol. acs.org This strategy is highly efficient as it proposes the formation of the bicyclic system from a single precursor in a single, catalyst-mediated transformation, embodying the principles of step and atom economy.

Classical and Established Synthetic Routes to this compound

Traditional methods for constructing the indolizinone skeleton often rely on multi-step sequences that assemble the ring system in a linear or convergent fashion from fundamental building blocks.

A notable example of a linear synthesis strategy is the construction of 5- and 7-hydroxy indolizidin-2-one N-(Boc)amino acids, which serve as direct analogs for the target compound. nih.gov This methodology begins with a chiral starting material, L-serine, which is elaborated over five steps to produce a key linear precursor, Δ⁴-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelic acid. nih.gov

The crucial step for forming the bicyclic system from this linear precursor is an iodolactonization reaction. This reaction proceeds stereoselectively to deliver a lactone iodide intermediate. nih.gov Subsequent intramolecular displacement of the iodide and lactam formation completes the assembly of the hydroxy indolizidin-2-one framework. nih.gov This multi-step approach allows for precise control over stereochemistry, inherited from the initial chiral pool starting material.

The success of classical syntheses hinges on the careful selection and preparation of key precursors and intermediates. In the linear synthesis of hydroxy indolizidinones, the precursors are fundamental, with each playing a specific role in the construction of the final architecture. nih.gov

The table below details the critical components of a representative linear synthesis for a hydroxy indolizidinone core. nih.gov

| Compound Role | Compound Name | Significance in Synthesis |

| Chiral Educt | L-Serine | Provides the initial stereochemical information for the entire synthesis. nih.gov |

| Key Linear Precursor | Δ⁴-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelic acid | A complex, acyclic molecule containing all necessary atoms and stereocenters, poised for cyclization. nih.gov |

| Key Intermediate | Lactone Iodide | The product of the stereoselective iodolactonization, which sets the stage for the final ring-closing steps. nih.gov |

Advanced and Highly Efficient Synthetic Approaches Towards this compound

In response to the limitations of classical methods, significant research has focused on developing more efficient and elegant synthetic strategies. These advanced approaches, such as domino and tandem reactions, allow for the construction of complex molecular architectures in a single operation, thereby increasing efficiency and reducing waste. mdpi.com

A highly effective and modern approach to functionalized indolizinones involves a copper-catalyzed tandem reaction. acs.orgnih.gov This method utilizes 2-pyridyl-substituted tertiary propargylic alcohols as precursors to generate the indolizinone core through a sophisticated cyclization/1,2-migration sequence. acs.org

In this process, a copper(I) catalyst, such as copper(I) iodide, activates the propargylic alcohol in the presence of a base. acs.org This activation triggers an intramolecular cyclization to form a new five-membered ring, followed by a 1,2-acyl migration. This tandem sequence efficiently constructs the complete indolizinone bicyclic system in a single step under mild refluxing conditions. acs.org The reaction demonstrates broad substrate scope and consistently produces good to excellent yields, showcasing a significant improvement over classical multi-step methods. acs.org

The table below summarizes the results for the synthesis of various indolizinones via this advanced tandem reaction. acs.org

| Substrate (Propargylic Alcohol) | Product (Indolizinone) | Yield (%) |

| 7a | 8a | 92 |

| 7b | 8b | 85 |

| 7c | 8c | 88 |

| 7d | 8d | 70 |

| 7e | 8e | 90 |

| 7f | 8f | 78 |

This tandem strategy exemplifies the power of modern catalytic methods to achieve molecular complexity rapidly and efficiently, offering a superior alternative for the synthesis of this compound and its derivatives.

Transition-Metal-Catalyzed Methodologies for Selective Functionalization and Annulation

Transition-metal catalysis is a cornerstone of modern organic synthesis, yet specific applications for the direct synthesis of this compound are not documented. Research in this area has largely concentrated on the synthesis of the aromatic indolizine (B1195054) core or other isomers.

Palladium-Catalyzed Cyclizations and Cross-Couplings in Indolizine Synthesis

Palladium-catalyzed reactions are widely employed for constructing the indolizine skeleton. Common strategies include multicomponent reactions that assemble the ring system from simple precursors. For instance, a palladium-catalyzed, multicomponent synthesis of indolizines has been developed from 2-bromopyridines, carbon monoxide, imines, and alkynes. nih.govsemanticscholar.org In this process, carbon monoxide facilitates the formation of a reactive pyridine-based 1,3-dipole, which then undergoes cycloaddition with an alkyne to form the indolizine ring. nih.govsemanticscholar.org

Another efficient method involves the palladium-catalyzed cross-coupling and cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, which proceeds through an allenyl pyridine (B92270) intermediate. rsc.org A domino process involving aminopalladation has also been reported for creating polysubstituted indolizinones, although not the specific 7-hydroxy derivative. organic-chemistry.org These powerful methods demonstrate the utility of palladium catalysis in this chemical space, but their adaptation for the synthesis of this compound remains an unexplored area.

Copper- and Rhodium-Catalyzed Approaches to Indolizine and Indolizinone Derivatives

Copper and rhodium catalysts have also been instrumental in the synthesis of the indolizine family. Copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates provides an efficient route to C-1 oxygenated indolizines and can be applied to form indolizinones. organic-chemistry.orgorganic-chemistry.org More recent methods describe the copper-catalyzed synthesis of functionalized indolizinones from substituted pyridine homologated ynones figshare.com and the construction of indolizines via cyclization of gem-difluoroalkenes with 2-(pyridin-2-yl)acetate derivatives. rsc.org

Rhodium catalysis has been utilized for the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org While these examples underscore the potential of copper and rhodium in constructing the core bicyclic structure, direct application to produce this compound has not been reported.

Organocatalytic and Biocatalytic Strategies

A review of the literature did not identify any specific organocatalytic or biocatalytic strategies for the synthesis of this compound. This area remains undeveloped for this particular heterocyclic target.

Photochemical and Electrochemical Methods

Specific photochemical or electrochemical methods for the formation of this compound are not described in the current literature. While these green chemistry approaches are gaining prominence, their application to this target molecule has not been explored.

Chemo-, Regio-, and Stereoselectivity Control

Controlling selectivity is paramount in complex molecule synthesis. For the indolizidinone class of compounds, strategies have been developed to achieve high levels of stereoselectivity, which could theoretically inform approaches to chiral analogs of this compound.

Strategies for Achieving High Enantioselectivity in Chiral Indolizidinone Analogs

The synthesis of chiral indolizidinone derivatives has been successfully achieved, providing a potential blueprint for future work on related targets. A notable example is the synthesis of constrained dipeptide surrogates, specifically (5S)- and (7S)-hydroxy indolizidin-2-one N-(Boc)amino acids. mdpi.com This streamlined synthesis begins with the chiral educt L-serine. A key step involves the iodolactonization of a Δ⁴-unsaturated diaminoazelate precursor, which stereoselectively delivers a lactone iodide. This intermediate is then converted into separable (5S)- and (7S)-hydroxy indolizidin-2-one esters through intramolecular iodide displacement and lactam formation. mdpi.com

This research demonstrates that high enantioselectivity can be achieved by starting with a chiral pool material and employing stereocontrolled cyclization reactions. While this work focuses on an indolizidin-2-one core, the principles of using chiral starting materials and stereoselective transformations are directly relevant to the challenge of producing enantiopure analogs of this compound. The data from this study are summarized in the table below.

Interactive Data Table: Key Steps in Enantioselective Synthesis of Hydroxy Indolizidin-2-one Analogs mdpi.com

| Step | Reaction | Key Feature | Outcome |

| 1 | Linear Precursor Synthesis | Five steps from L-serine | Δ⁴-unsaturated (2S,8S)-2,8-bis[N-(Boc)amino]azelic acid |

| 2 | Iodolactonization | Stereoselective reaction of the Δ⁴-azelate | Delivers a lactone iodide with high stereocontrol |

| 3 | Cyclization/Lactam Formation | Intramolecular iodide displacement and lactam formation | Separable (5S)- and (7S)-hydroxy indolizidin-2-one esters |

Process Intensification and Scale-Up Methodologies for the Industrial Production of this compound

The transition of a synthetic route from a laboratory benchtop to a large-scale industrial process presents numerous challenges. For a molecule like this compound, which belongs to the class of nitrogen-containing heterocyclic compounds often used as scaffolds in medicinal chemistry, ensuring a robust, safe, and economically viable manufacturing process is paramount. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, offers significant advantages over traditional batch processing.

Potential for Continuous Flow Synthesis

Continuous flow chemistry is a prime example of process intensification that could be applied to the synthesis of this compound. In a hypothetical synthesis pathway, key steps such as cyclization or hydrogenation could be adapted to a flow regime.

The advantages of continuous flow processing include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed bed reactors allows for superior control over reaction temperature, minimizing the formation of impurities that can arise from localized hot spots in large batch reactors.

Improved Safety: The small internal volume of flow reactors reduces the amount of hazardous material present at any given time, making the process inherently safer, especially when dealing with exothermic reactions or unstable intermediates.

Increased Consistency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and often higher yields compared to batch processing.

Facilitated Scale-Out: Increasing production capacity can often be achieved by "scaling out" – running multiple flow reactors in parallel – rather than the more complex "scaling up" of a large batch reactor.

Below is an illustrative comparison of a hypothetical key cyclization step in the synthesis of an indolizinone core, comparing a traditional batch process with a conceptual continuous flow process.

| Parameter | Traditional Batch Process (Illustrative) | Continuous Flow Process (Conceptual) |

|---|---|---|

| Reaction Time | 8 - 12 hours | 15 - 30 minutes (residence time) |

| Operating Temperature | 100 °C (reflux) | 120 - 140 °C (superheated) |

| Yield | 75% | >90% |

| Impurity Profile | Higher levels of thermal degradation byproducts | Significantly reduced impurity formation |

| Scale-Up Challenge | Difficult heat management, potential for runaway reactions | Scale-out by adding parallel reactor lines |

Microwave-Assisted Synthesis in Process Development

Microwave-assisted synthesis is another process intensification technique that has been shown to dramatically reduce reaction times for the synthesis of some indolizinone derivatives, from hours to minutes. While direct scale-up of microwave reactors to industrial production volumes can be challenging due to the limited penetration depth of microwaves, this technology is invaluable during process development and for the production of smaller quantities of material. It allows for the rapid exploration of reaction conditions and the quick synthesis of material for initial studies.

Catalyst Selection and Optimization for Scale-Up

Many synthetic routes for heterocyclic compounds rely on metal catalysis. For industrial applications, the choice of catalyst is critical. While homogeneous catalysts often exhibit high activity and selectivity, their separation from the product stream can be difficult and costly, and may lead to product contamination.

Challenges and Solutions in Downstream Processing

Scaling up the synthesis of a fine chemical like this compound also involves significant challenges in downstream processing, which includes isolation, purification, and drying of the final product.

Crystallization and Polymorphism: The crystallization process must be carefully controlled to ensure a consistent crystal form (polymorph) and particle size distribution, as these can affect the material's physical properties and bioavailability if it is an active pharmaceutical ingredient. researchgate.net Process Analytical Technology (PAT) can be employed to monitor and control crystallization in real-time.

Purification: Chromatographic purification, while common in the lab, is often not economically viable for large-scale production. Developing a robust crystallization process that effectively removes impurities is therefore crucial.

Drying: The final drying step must be optimized to remove residual solvents to acceptable levels without causing thermal degradation of the product.

The table below summarizes some of the key scale-up challenges and the corresponding solutions and monitoring techniques that would be relevant for the industrial production of this compound.

| Challenge | Potential Solution | Process Analytical Technology (PAT) Tool |

|---|---|---|

| Exothermic Reaction Control | Continuous flow reactor with high heat exchange capacity | Fiber-optic temperature probes, inline calorimetry |

| Reagent Mixing | Static mixers in flow reactors, optimized impeller design in batch reactors | Inline spectroscopy (FTIR, Raman) to monitor reaction homogeneity |

| Product Isolation and Purity | Optimized anti-solvent crystallization, continuous crystallization | Focused Beam Reflectance Measurement (FBRM), Particle Vision and Measurement (PVM) |

| Catalyst Removal | Use of heterogeneous catalysts, catalyst scavenging agents | Inline filtration monitoring, ICP-MS for trace metal analysis in final product |

Detailed Investigation into the Chemical Reactivity and Transformation Pathways of 7 Hydroxy 2,3 Dihydroindolizin 5 1h One

Electrophilic and Nucleophilic Substitution Reactions on the 7-Hydroxy-2,3-dihydroindolizin-5(1H)-one Scaffold

The hydroxyl group at the C-7 position behaves as a typical phenol, albeit with its nucleophilicity influenced by the fused heterocyclic ring system. Its reactivity is primarily centered on transformations like esterification and etherification.

Esterification: The direct esterification of the C-7 hydroxyl group with carboxylic acids is often challenging without activation. Studies on analogous 7-hydroxyl heterocyclic systems, such as 7-hydroxy-pyranoflavylium, have shown that direct reaction with acids does not yield the ester product. mdpi.com This reduced reactivity is likely due to the hydroxyl group's lone pair involvement in the π-electron system of the aromatic ring. mdpi.com

To achieve esterification, the carboxylic acid is typically activated first. A common method involves the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). In this process, the carboxylic acid is activated by EDC, and the subsequent addition of the 7-hydroxy compound leads to the formation of an ester bond. mdpi.com This method has been successfully used to couple various cinnamic acids to a 7-hydroxyl pyranoflavylium core, achieving high yields. mdpi.com

Etherification: While specific examples for this indolizinone are not documented, standard phenolic ether synthesis methodologies, such as the Williamson ether synthesis, are expected to be applicable. This would involve deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide, which can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. The efficiency of this reaction would depend on the choice of base, solvent, and the reactivity of the alkylating agent.

Table 1: Representative Esterification Conditions for Analogous 7-Hydroxyl Heterocycles

| Reactant 1 | Reactant 2 (Acid) | Coupling Agent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-dimethylamino-phenyl-7-hydroxyl-pyranoflavylium | 4-dimethylamino cinnamic acid | EDC, DMF, RT, 1h | 7-(4-dimethylamino-cinnamoyloxy)-pyranoflavylium | 99% | mdpi.com |

| p-dimethylamino-phenyl-7-hydroxyl-pyranoflavylium | 4-bromo cinnamic acid | EDC, DMF, RT, 1h | 7-(4-bromo-cinnamoyloxy)-pyranoflavylium | 94% | mdpi.com |

This table is based on data for a structurally related pyranoflavylium compound to illustrate a viable synthetic methodology.

The lactam portion of the molecule contains an α,β-unsaturated carbonyl system, which presents two primary sites for nucleophilic attack: the carbonyl carbon (C-5) in a 1,2-addition, or the β-carbon (C-8a) in a 1,4-conjugate addition. The choice of reagent and reaction conditions determines the regioselectivity of the transformation.

Reduction: The reduction of this system can yield different products depending on the pathway followed.

1,4-Reduction (Conjugate Reduction): This pathway reduces the carbon-carbon double bond, leaving the carbonyl group intact and yielding the saturated lactam, 7-hydroxy-2,3,8,8a-tetrahydroindolizin-5(1H)-one. This type of selectivity is common for α,β-unsaturated amides and esters. mdpi.com Catalytic hydrogenation using specific catalysts like Pd/C with a catalyst poison can selectively reduce alkenes without affecting carbonyls. organic-chemistry.org Similarly, iridium-catalyzed transfer hydrogenation using formic acid as a hydride source is highly effective for the 1,4-reduction of α,β-unsaturated amides. mdpi.com

1,2-Reduction: This pathway reduces the carbonyl group to a hydroxyl group, yielding the corresponding allylic alcohol, 7-hydroxy-2,3-dihydro-5H-indolizin-5-ol. Achieving selective 1,2-reduction often requires specific reagents that favor direct carbonyl attack over conjugate addition. For example, the use of lithium aluminum hydride (LiAlH₄) in the presence of lanthanoid salts has been shown to selectively produce allylic alcohols from various α,β-unsaturated carbonyl compounds. rsc.org

Nucleophilic Addition: The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), typically occurs via 1,2-addition to the carbonyl carbon. youtube.com This reaction would break the C=O π-bond and, after an aqueous workup, generate a tertiary alcohol at the C-5 position. The reaction is a standard method for forming carbon-carbon bonds at a carbonyl center. youtube.com

Table 2: Potential Reduction Pathways for the α,β-Unsaturated Lactam System

| Reaction Type | Reagent Class | Typical Reagents | Expected Product | Reference |

|---|---|---|---|---|

| 1,4-Conjugate Reduction | Catalytic Transfer Hydrogenation | Iridium catalyst, Formic Acid (HCOOH) | Saturated Lactam | mdpi.com |

| 1,4-Conjugate Reduction | Catalytic Hydrogenation | Pd/C, H₂, Diphenylsulfide | Saturated Lactam | organic-chemistry.org |

| 1,2-Carbonyl Reduction | Hydride Reagents with Lewis Acids | LiAlH₄, Lanthanoid Chloride (e.g., CeCl₃) | Allylic Alcohol | rsc.org |

The pyrrole-like ring of the indolizinone core is electron-rich and susceptible to electrophilic substitution. The substitution pattern is governed by the directing effects of the existing substituents. The C-7 hydroxyl group is a strongly activating, ortho, para-directing group. The lactam carbonyl and the bridgehead nitrogen are electron-withdrawing, deactivating the ring.

The powerful activating effect of the hydroxyl group would direct incoming electrophiles primarily to the C-6 (ortho) and C-8 (para) positions. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur at these positions.

Nucleophilic aromatic substitution, in contrast, is generally difficult on electron-rich aromatic rings and typically requires the presence of a strong electron-withdrawing group and a good leaving group on the ring, neither of which is present in the parent compound.

Cycloaddition Reactions Involving this compound as a Diene or Dienophile

The structure of this compound contains a conjugated diene system embedded within its aromatic framework (C6-C7-C8-C8a). This structural motif suggests the potential for the molecule to participate as the diene component in a [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com

In a hypothetical Diels-Alder reaction, the indolizinone would act as the 4π-electron component, reacting with a 2π-electron component known as a dienophile. libretexts.org The reactivity in a Diels-Alder reaction is typically enhanced when the diene is electron-rich and the dienophile is electron-poor. youtube.com Given the electron-donating nature of the C-7 hydroxyl group, the indolizinone core is electron-rich, making it a suitable candidate for a "normal-demand" Diels-Alder reaction.

An appropriate dienophile would be an alkene or alkyne substituted with electron-withdrawing groups, such as maleic anhydride, dimethyl acetylenedicarboxylate (B1228247) (DMAD), or acrylates. The reaction would result in the formation of a new, fused six-membered ring, leading to a more complex polycyclic architecture. While theoretically plausible, there are no specific documented examples of this reaction for this compound in the reviewed literature.

Ring-Opening and Rearrangement Reactions of this compound Derivatives

The indolizinone scaffold, while relatively stable, can undergo skeletal transformations under specific catalytic conditions, leading to ring-opening or rearrangement products.

While specific acid- or base-catalyzed rearrangements of the title compound are not well-documented, studies on related heterocyclic systems demonstrate the potential for such transformations. The synthesis of indolizinones themselves can involve catalyst-free thermal or copper-catalyzed cycloisomerization reactions of propargylic alcohols, indicating that the core can be formed via rearrangement pathways. organic-chemistry.org

Furthermore, research on the N-addition of indoles to cyclopropanone (B1606653) equivalents has shown that the resulting hemiaminals can undergo a smooth, iron(III)-catalyzed oxidative rearrangement to form pyrroloindolones. nih.gov This process is believed to proceed through a radical intermediate formed by the ring-opening of the cyclopropane (B1198618) moiety, followed by cyclization and rearomatization. nih.gov Although this involves a different starting material, it highlights the capacity of related fused heterocyclic systems to undergo significant skeletal rearrangements under catalytic conditions to yield new ring systems. These examples suggest that the this compound core could be susceptible to similar designed or unintended rearrangements under appropriate thermal, acidic, basic, or metal-catalyzed conditions.

Oxidation and Reduction Chemistry of this compound and its Derivatives

The oxidation and reduction reactions involving this compound and its derivatives primarily target the hydroxyl and ketone functionalities. The specific outcomes of these reactions are influenced by the choice of reagents and reaction conditions.

The oxidation of the hydroxyl group can lead to the formation of a quinone-type structure. A common and potent oxidizing agent for such transformations is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.orgnih.govresearchgate.netdu.ac.in DDQ is known for its high reduction potential and its ability to effect dehydrogenation reactions. rsc.orgnih.govresearchgate.netdu.ac.in In the context of phenolic compounds, DDQ can facilitate cyclodehydrogenation to form O-heterocycles. du.ac.in The oxidation of electron-rich benzylic alcohols to carbonyls is also a well-established application of DDQ. nih.gov While specific studies on this compound are not prevalent, the oxidation of the structurally related 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone to 7-hydroxyquinolin-2(1H)-one is achieved using DDQ. This suggests a plausible pathway for the oxidation of the subject compound.

The reduction of the ketone at the 5-position is a key transformation, typically yielding a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this purpose. The stereochemical outcome of this reduction can be influenced by the reaction conditions. For instance, the Luche reduction, which utilizes a combination of NaBH₄ and a cerium(III) salt like CeCl₃, is known to enhance the stereoselectivity in the reduction of keto steroids, often leading to an inversion of the axial/equatorial ratios of the resulting alcohols. nih.govresearchgate.net This method could potentially be applied to control the stereochemistry of the hydroxyl group formed at the C-5 position in this compound. The reduction of conjugated ketones with sodium borohydride can sometimes lead to the reduction of the carbon-carbon double bond as a competing process. sci-hub.se

Below is a table summarizing the potential oxidation and reduction reactions of this compound based on the reactivity of similar functional groups found in other molecules.

| Reaction Type | Reagent(s) | Potential Product(s) | Notes |

| Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Indolizine-5,7-dione derivative | Based on the known reactivity of DDQ with phenols and secondary alcohols. rsc.orgnih.govresearchgate.netdu.ac.in |

| Reduction | Sodium Borohydride (NaBH₄) | 5,7-Dihydroxy-2,3-dihydroindolizinium | Stereochemical outcome may vary. |

| Reduction | Sodium Borohydride (NaBH₄), Cerium(III) Chloride (CeCl₃) (Luche Reduction) | Stereoselective formation of one diastereomer of 5,7-Dihydroxy-2,3-dihydroindolizinium | Known to improve stereoselectivity in the reduction of ketones. nih.govresearchgate.net |

Mechanistic Studies and Kinetic Analysis of Reactions Involving this compound

Mechanistic studies and kinetic analyses provide fundamental insights into the reaction pathways, transition states, and factors governing the rate of transformations of this compound. While specific kinetic data for this compound is limited in the available literature, the general principles of indolizine (B1195054) chemistry can be applied.

Rearrangement reactions of related heterocyclic systems, such as spirocyclic indolenines to quinolines, have been investigated using Density Functional Theory (DFT). These studies suggest that such rearrangements can proceed through an enol/enolate intermediate, with the ease of formation of this key intermediate being crucial for the reaction kinetics. researchgate.net

The oxidation of alcohols by DDQ is proposed to proceed via a hydride transfer mechanism, leading to the formation of a hydroquinone (B1673460) derivative of DDQ. du.ac.in The reaction can be initiated by the formation of a charge-transfer complex between the substrate and DDQ. nih.gov

The reduction of ketones by sodium borohydride involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The stereoselectivity of this addition is often governed by steric and electronic factors, as well as the potential for chelation control when other functional groups are present in the molecule. rushim.ru

Identification of Reaction Intermediates in Transformations of this compound

The identification of transient intermediates is crucial for elucidating reaction mechanisms. In the context of indolizine synthesis and transformation, several types of intermediates have been proposed or identified.

In the synthesis of indolizines, 1,5-dipolar intermediates are often invoked. jbclinpharm.org For example, the reaction of pyridinium (B92312) ylides with acetylenic compounds can proceed through a 1,5-dipolar cyclization to form the indolizine ring. jbclinpharm.org Spectroscopic techniques, particularly NMR, are invaluable for the characterization of such intermediates. For instance, in the synthesis of spiro[indoline-3,3′-indolizine]s through 1,3-dipolar cycloadditions, the structure of the products, and by extension the nature of the intermediates, has been elucidated using IR, ¹H, and ¹³C NMR spectroscopy, as well as mass spectrometry and X-ray crystallography. nih.gov

During oxidation reactions with DDQ, the formation of radical cations as reactive intermediates has been observed, particularly when the substrate is an electron-rich aromatic compound. nih.govresearchgate.net The excited-state DDQ can convert heteroarenes into their radical cation forms. nih.govresearchgate.net

In reduction reactions with sodium borohydride, alkoxyborohydrides are formed as intermediates. In the presence of ceric chloride (Luche reduction), the formation of a complex between the cerium ion and the carbonyl oxygen is believed to activate the carbonyl group towards nucleophilic attack and influence the stereochemical course of the reaction. scielo.br

Advanced Spectroscopic and Crystallographic Elucidation of 7 Hydroxy 2,3 Dihydroindolizin 5 1h One Structure

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemical Assignment of Chiral Derivatives of 7-Hydroxy-2,3-dihydroindolizin-5(1H)-one

Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for determining the absolute configuration of chiral molecules. mtoz-biolabs.commgcub.ac.in ORD measures the change in optical rotation of a substance with the wavelength of light, while CD measures the differential absorption of left and right circularly polarized light by a chiral chromophore. mgcub.ac.inbhu.ac.in These methods are particularly powerful for assigning the stereochemistry of natural products and their derivatives, often by comparing experimental spectra to those of compounds with a known absolute configuration or to spectra predicted by theoretical calculations. hebmu.edu.cnresearchgate.netnih.gov

For derivatives of this compound, which are inherently chiral due to the stereocenters in the bicyclic core, chiroptical spectroscopy is a highly applicable tool. rsc.org The synthesis of these compounds often starts from chiral precursors like L-serine, leading to enantiomerically pure or enriched products. rsc.org While X-ray crystallography provides the most definitive assignment of stereochemistry, it requires a single crystal of sufficient quality, which is not always obtainable. researchgate.net

In such cases, CD spectroscopy becomes the method of choice. The electronic transitions associated with the chromophores in the molecule (e.g., the lactam carbonyl and the substituted aromatic ring) will produce characteristic CD signals, known as Cotton effects. hebmu.edu.cn The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore. By applying established empirical rules (like the Octant Rule for ketones) or by using more advanced techniques like Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) calculations, the absolute configuration of a chiral derivative can be unambiguously determined. hebmu.edu.cnnih.govrsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization Derived from this compound (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. researchgate.netnih.gov The technique is highly sensitive and provides detailed information about the electronic structure and environment of the radical center. nih.gov

In the context of this compound, the presence of a phenol-like hydroxyl group on the heterocyclic ring system introduces the potential for radical formation. Phenolic compounds can undergo one-electron oxidation to produce corresponding phenoxyl radicals. rsc.org While no published EPR studies have been found specifically for radical species derived from this compound, the applicability of the technique is clear.

Should this compound be subjected to chemical, electrochemical, or enzymatic oxidation, it is plausible that a radical intermediate could be formed. rsc.orgnih.gov For example, reaction with a one-electron oxidant could lead to the abstraction of the hydrogen atom from the 7-hydroxyl group, generating a neutral phenoxyl-type radical delocalized over the ring system. EPR spectroscopy would be the definitive method to:

Confirm the generation of such a radical species.

Determine its structure and spin distribution through analysis of the g-factor and hyperfine coupling constants.

Study the kinetics of its formation and decay.

Studies on other heterocyclic systems have demonstrated the utility of EPR in identifying and characterizing radical intermediates, confirming the potential for this technique in future investigations of the reactive properties of this compound. rsc.orgnih.govresearchgate.net

Theoretical and Computational Chemistry Investigations of 7 Hydroxy 2,3 Dihydroindolizin 5 1h One

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Descriptors for 7-Hydroxy-2,3-dihydroindolizin-5(1H)-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key descriptors that govern a molecule's behavior. researchgate.net

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. nih.gov DFT methods, such as those using the B3LYP functional, are particularly popular due to their balance of computational cost and accuracy in calculating the electronic properties of organic molecules. researchgate.netmdpi.com

Geometry Optimization: The first step in most computational analyses is to find the molecule's equilibrium geometry—the lowest energy arrangement of its atoms. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles of its bicyclic lactam structure. This process yields a stable 3D structure from which further properties are calculated. nih.gov

Energy Calculations: Once the geometry is optimized, the total electronic energy of the molecule can be accurately calculated. This energy is crucial for determining the molecule's stability and for calculating the energy changes that occur during chemical reactions. Thermodynamic properties like enthalpy, Gibbs free energy, and entropy can also be derived from these calculations. researchgate.net

Table 1: Illustrative Geometrical Parameters for a Bicyclic Lactam System

| Parameter | Description | Typical Value Range |

| N–C(O) Bond Length | Length of the amide bond within the lactam ring. | 1.35 - 1.40 Å |

| C=O Bond Length | Length of the carbonyl double bond. | 1.22 - 1.25 Å |

| Amide Twist Angle (τ) | Dihedral angle describing the non-planarity of the amide bond. | 0° - 20° |

| Nitrogen Pyramidalization (χN) | Degree of out-of-plane bending at the nitrogen atom. | 0° - 50° |

Note: This table provides typical values for bicyclic lactam systems to illustrate the type of data obtained from geometry optimization. Specific values for this compound require dedicated calculations. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The reactivity of a molecule is largely governed by the interactions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack.

The LUMO represents the orbital to which the molecule is most likely to accept electrons, indicating sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO may be distributed over the electron-deficient carbonyl group of the lactam ring. researchgate.net

Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It illustrates regions of negative electrostatic potential (electron-rich, typically colored red), which are prone to electrophilic attack, and regions of positive electrostatic potential (electron-poor, typically colored blue), which are prone to nucleophilic attack. researchgate.netmdpi.com For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of high negative potential, while the hydrogen of the hydroxyl group and areas near the carbonyl carbon would show positive potential.

Table 2: Illustrative FMO Data and Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | μ²/2η (where μ = -χ) | Propensity to accept electrons |

Note: This table defines key reactivity descriptors derived from FMO energies. The values are molecule-specific. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful method used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. In this compound, significant interactions would be expected, such as:

n → π : Delocalization of the lone pair electrons (n) from the nitrogen atom into the antibonding orbital (π) of the adjacent carbonyl group. This interaction is characteristic of amides and contributes to the planarity and stability of the lactam ring. researchgate.net

π → π *: Interactions between the filled and empty π-orbitals of the aromatic ring, which are fundamental to its aromatic stability.

n → σ : Delocalization of lone pairs from the oxygen atoms into antibonding sigma orbitals (σ) of adjacent bonds.

Table 3: Illustrative NBO Second-Order Perturbation Analysis (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π(C=O) | > 50.0 | Amide resonance, charge delocalization |

| π(C=C) | π(C=C) | > 15.0 | π-conjugation in the aromatic ring |

| LP(2) O (hydroxyl) | π*(C=C) | ~ 5.0 | Hyperconjugation, electron donation to ring |

Note: This table presents hypothetical but representative E(2) values to illustrate the types of intramolecular interactions that NBO analysis can quantify.

Conformational Landscape Exploration and Potential Energy Surfaces of this compound

The bicyclic structure of this compound imposes significant conformational constraints. However, the five-membered saturated ring fused to the pyridinone ring is not planar and can adopt different conformations (e.g., envelope or twist forms). Conformational analysis aims to identify all stable conformers and the energy barriers for interconversion between them.

This exploration is typically done by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of one or more key dihedral angles. The minima on the PES correspond to stable conformers, while the maxima represent the transition states for conformational changes. mdpi.com For bicyclic systems, even subtle changes in conformation can influence molecular properties and biological activity. nih.gov The orientation of the hydroxyl group relative to the ring system would also be a critical factor in determining the most stable conformers due to potential intramolecular hydrogen bonding.

Computational Modeling of Reaction Mechanisms and Transition States for Transformations Involving this compound

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the characterization of reactants, products, intermediates, and, most importantly, the high-energy transition states (TS) that connect them. mdpi.com

For reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the lactam functionality, DFT calculations can be used to map out the entire reaction pathway. By calculating the energies of all species along the reaction coordinate, the activation energy (the energy difference between the reactants and the transition state) can be determined, providing insight into the reaction's feasibility and rate. The geometry of the transition state reveals the precise atomic arrangement at the peak of the energy barrier. nih.gov

Once a transition state structure has been located and confirmed (by ensuring it has exactly one imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC calculation maps the minimum energy path connecting the transition state downhill to the corresponding reactants and products on the potential energy surface.

This calculation is crucial as it verifies that a located transition state indeed connects the intended reactants and products, thereby validating the proposed reaction mechanism. It provides a clear and detailed picture of the geometric changes the molecule undergoes as it transforms from reactant to product.

Molecular Dynamics Simulations for Studying Solvation Effects and Conformational Dynamics of this compound

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could provide valuable insights into its structural flexibility and its interactions with various solvents.

A typical MD simulation protocol for this compound would involve defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. The molecule would then be placed in a simulation box, often filled with a chosen solvent like water, to mimic physiological conditions. The system's trajectory would be calculated by integrating Newton's equations of motion, allowing for the observation of how the molecule's conformation changes over time and how it is influenced by the surrounding solvent molecules.

Analysis of these simulations could reveal key information about the solvation shell around the molecule, identifying preferential binding sites for solvent molecules and quantifying the strength of these interactions. Furthermore, by monitoring the dihedral angles and other geometric parameters of this compound throughout the simulation, its conformational landscape could be explored. This would help in identifying the most stable conformations and the energy barriers between them, providing a dynamic picture of the molecule's flexibility.

In Silico Prediction and Comparison of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies) with Experimental Data for this compound

Computational methods, particularly those based on density functional theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. For this compound, these methods could be employed to calculate its nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies.

The prediction of NMR chemical shifts typically involves optimizing the geometry of the molecule at a specific level of theory and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, which can be directly compared with experimental NMR data. Such a comparison is crucial for validating the computed structure and for aiding in the assignment of experimental spectra.

Similarly, the vibrational frequencies of this compound can be computed by performing a frequency calculation on the optimized geometry. This calculation yields a set of normal modes of vibration and their corresponding frequencies, which can be compared to experimental infrared (IR) and Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular motions, providing a deeper understanding of the molecule's vibrational properties.

While the methodologies for these computational studies are well-established, the specific application to this compound has not been reported in the scientific literature. Therefore, no data tables comparing predicted and experimental spectroscopic parameters can be provided at this time.

Synthetic Utility and Applications of 7 Hydroxy 2,3 Dihydroindolizin 5 1h One in Advanced Organic Synthesis

7-Hydroxy-2,3-dihydroindolizin-5(1H)-one as a Versatile Intermediate in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive functional groups renders this compound a highly versatile intermediate for the synthesis of a variety of complex heterocyclic systems. The phenolic hydroxyl group can undergo a range of transformations, including O-alkylation, O-acylation, and etherification, providing a handle for the introduction of diverse substituents and for tethering the scaffold to other molecular fragments. Furthermore, the vinylogous amide moiety presents multiple sites for electrophilic and nucleophilic attack, as well as for cycloaddition reactions.

The reactivity of the core nucleus can be modulated by the electronic nature of the substituents. The hydroxyl group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution at the C6 and C8 positions. This allows for the introduction of various functionalities, such as nitro, halogen, and acyl groups, which can be further elaborated to construct more complex heterocyclic systems.

Table 1: Representative Transformations of the this compound Scaffold

| Reaction Type | Reagents and Conditions | Product Type | Potential for Further Diversification |

| O-Alkylation | R-X, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 7-Alkoxy-2,3-dihydroindolizin-5(1H)-one | Cleavage of the ether to reveal the hydroxyl group; introduction of functionalized alkyl chains. |

| O-Acylation | R-COCl, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | 7-Acyloxy-2,3-dihydroindolizin-5(1H)-one | Hydrolysis to regenerate the hydroxyl group; introduction of ester functionalities. |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Nitro-7-hydroxy-2,3-dihydroindolizin-5(1H)-one | Reduction of the nitro group to an amine, followed by diazotization and substitution. |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formyl-7-hydroxy-2,3-dihydroindolizin-5(1H)-one | Aldehyde can undergo various reactions like Wittig, Grignard, and reductive amination. |

Strategies for the Construction of Fused and Bridged Ring Systems Utilizing this compound

The inherent structure of this compound provides a robust framework for the construction of more elaborate fused and bridged ring systems. Annelation strategies often exploit the reactivity of the phenolic ring and the adjacent carbonyl group.

One common approach involves the functionalization of the C6 or C8 position with a group that can participate in an intramolecular cyclization. For instance, the introduction of a side chain containing a nucleophile or an electrophile can lead to the formation of a new ring fused to the indolizinone core.

Diels-Alder reactions represent another powerful tool for the construction of bridged systems. nih.govwikipedia.orgmasterorganicchemistry.comyoutube.comnih.gov The diene system within the six-membered ring of the indolizinone scaffold can potentially react with various dienophiles to afford complex bridged adducts. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic nature of the dienophile and the substitution pattern on the indolizinone ring.

Table 2: Potential Strategies for Fused and Bridged Ring Construction

| Strategy | Key Reaction | Starting Material Functionalization | Resulting System |

| Intramolecular Aldol Condensation | Base-catalyzed cyclization | Introduction of a ketone-containing side chain at C6 or C8 | Fused polycyclic ketone |

| Intramolecular Heck Reaction | Pd-catalyzed cyclization | Introduction of an alkenyl or aryl halide at C6 or C8 | Fused aromatic or heteroaromatic ring |

| Pictet-Spengler Reaction | Acid-catalyzed cyclization | Introduction of a β-arylethylamine side chain at C6 or C8 | Fused tetrahydroisoquinoline ring |

| Diels-Alder Cycloaddition | Thermal or Lewis acid-catalyzed [4+2] cycloaddition | The inherent diene of the indolizinone core | Bridged bicyclic system |

Role of this compound in the Total Synthesis of Natural Products (focusing on the synthetic route rather than the natural product's properties)

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various alkaloids. The indolizidine core, a reduced form of the indolizinone system, is a key feature of numerous natural products, including those derived from marine organisms. nih.govnih.govresearchgate.netrsc.org Synthetic strategies targeting these molecules could potentially involve an intermediate like this compound.

A hypothetical synthetic route towards a complex indolizidine alkaloid could involve the initial construction of the this compound core, followed by stereoselective reductions of the double bonds and the carbonyl group. The hydroxyl group could serve as a strategic handle for introducing additional functionality or for directing the stereochemical outcome of subsequent reactions. For instance, the synthesis of certain marine alkaloids could be envisioned through a pathway where the indolizinone serves as a late-stage intermediate. nih.govnih.govresearchgate.net

Development of Novel Reagents, Ligands, or Catalysts Derived from the this compound Scaffold

The rigid bicyclic framework of this compound, combined with the potential for introducing various functional groups, makes it an attractive scaffold for the design of novel reagents, ligands, and catalysts. The nitrogen atom and the phenolic oxygen could act as coordination sites for metal ions, suggesting the potential for developing new metal-based catalysts.

Furthermore, the introduction of chiral auxiliaries to the scaffold could lead to the development of chiral ligands for asymmetric catalysis. For example, attachment of a chiral amine or phosphine to the indolizinone core could generate ligands for transition metal-catalyzed reactions such as asymmetric hydrogenation or cross-coupling.

Potential Applications of this compound in Functional Materials Science (e.g., supramolecular assemblies, optical materials, if reported)

The planar, electron-rich nature of the indolizinone system, coupled with the presence of a hydroxyl group capable of hydrogen bonding, suggests potential applications for derivatives of this compound in materials science. The ability to form intermolecular hydrogen bonds could be exploited in the design of supramolecular assemblies with defined architectures.

Moreover, functionalization of the indolizinone core with chromophores or fluorophores could lead to the development of novel optical materials. The extended π-system of the scaffold can be tuned by the introduction of electron-donating or electron-withdrawing groups, potentially leading to materials with interesting photophysical properties, such as fluorescence or non-linear optical activity. While not extensively reported for this specific molecule, the general class of indolizines has been investigated for such applications.

Structure Reactivity and Structure Property Relationships of 7 Hydroxy 2,3 Dihydroindolizin 5 1h One Derivatives

Systematic Derivatization Strategies for Modifying the 7-Hydroxy-2,3-dihydroindolizin-5(1H)-one Core

The modification of the this compound scaffold is achieved through various synthetic strategies aimed at introducing a diverse range of functional groups. These derivatizations are crucial for probing structure-activity relationships. Research into closely related indolizidinone structures provides a foundational blueprint for these synthetic endeavors.

Key strategies often begin with versatile chiral precursors, such as L-serine, to establish the stereochemistry of the final products. mdpi.com One powerful method involves the diastereoselective iodolactonization of dehydro-2,8-diamino azelates, which has been successfully used to create both 5-hydroxy and 7-hydroxy indolizidinone analogs. mdpi.com Another approach utilizes the copper-catalyzed SN2′ reaction of zincates derived from N-(Boc)-β-iodo alanine (B10760859) esters onto substituted propenes to generate key intermediates. mdpi.com

Once a core intermediate is formed, further modifications can be introduced. For instance, mesylate intermediates can undergo a three-step sequence involving proline formation, lactam cyclization, and amine protection to yield various hydroxy isomers. mdpi.com More direct functionalization has been achieved on related scaffolds through intramolecular displacements and reductive aminations of substituted 5-methanesulfonyl and 5-keto 2,8-diaminoazelates. mdpi.com These methods have successfully yielded a variety of derivatives, demonstrating the chemical tractability of the core structure. mdpi.com

Table 1: Examples of Synthesized Derivatives on Related Indolizidinone Cores

| Derivative Type | Functional Group Introduced | Synthetic Method Highlight | Reference |

|---|---|---|---|

| Hydroxymethyl | -CH₂OH | Intramolecular displacement | mdpi.com |

| Azidomethyl | -CH₂N₃ | Intramolecular displacement | mdpi.com |

| Formyl | -CHO | Reductive amination precursor | mdpi.com |

| Carboxy | -COOH | Reductive amination precursor | mdpi.com |

| Benzyl | -CH₂Ph | Reductive amination | mdpi.com |

| Hydroxypropyl | -(CH₂)₃OH | Reductive amination | mdpi.com |

| Azidopropyl | -(CH₂)₃N₃ | Reductive amination | mdpi.com |

Influence of Substituents on the Electronic, Steric, and Conformational Properties of this compound

The introduction of substituents onto the this compound core profoundly alters its physicochemical properties. These changes can be categorized by their electronic, steric, and conformational effects, which are essential for understanding the molecule's behavior.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). On a heterocyclic system, these groups modify the electron density distribution across the molecule.

Electron-Donating Groups (e.g., -OH, -OCH₃, -N(CH₃)₂): These groups increase the electron density of the ring system. In studies of analogous 4-hydroxycoumarin (B602359) derivatives, EDGs were found to cause a bathochromic (red) shift in the UV/Vis absorption and emission spectra. researchgate.netsrce.hr This effect is attributed to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -CN): These groups decrease the electron density of the ring. On coumarin (B35378) analogs, a nitro group caused a hypsochromic (blue) shift in nonpolar solvents but a bathochromic shift in polar solvents like DMSO. srce.hr The development of Hammett-type heteroaryl substituent constants (σHet) provides a quantitative way to describe the electronic influence of various heterocyclic groups, which can be extended to understand the properties of substituted indolizinones. nih.govchemrxiv.org

Table 2: General Influence of Substituent Type on Molecular Properties

| Property | Effect of Electron-Donating Groups (EDGs) | Effect of Electron-Withdrawing Groups (EWGs) | Conformational Impact | Reference |

|---|---|---|---|---|

| Electronic | Increase electron density; bathochromic shift in spectra. | Decrease electron density; variable spectral shifts. | Dependent on substituent size and position. | researchgate.netsrce.hr |

| Steric | Can influence planarity and access to reactive sites. | Can influence planarity and access to reactive sites. | Large groups can alter bond angles and rotations. | nih.gov |

| Conformation | Can stabilize or destabilize specific conformers. | Can stabilize or destabilize specific conformers. | X-ray data on analogs show a defined β-turn-like structure. | mdpi.com |

Correlation of Structural Modifications with Reactivity Profiles of this compound Analogs

The reactivity of this compound analogs is directly correlated with the structural and electronic modifications introduced by substituents. By altering the electron density and steric accessibility of the core, derivatization can tune the molecule's susceptibility to various chemical reactions.

The electronic nature of a substituent dictates the reactivity of the heterocyclic rings. For example, the presence of an electron-donating group at the C-7 position (the hydroxyl group) increases the electron density of the pyridinone ring system, making it more susceptible to electrophilic attack. Conversely, attaching a strong electron-withdrawing group would deactivate the ring towards electrophiles but could activate it for nucleophilic substitution reactions. Studies on other heteroaromatic compounds show that pyrrole, an electron-rich system, is highly reactive in electrophilic aromatic substitutions, while electron-poor systems like 1,3,4-thiadiazole (B1197879) are much less so. nih.gov These principles can be directly applied to predict how substituents on the indolizinone core will modulate its reactivity.

Structural modifications also impact the reactivity of the existing functional groups. The acidity of the C-7 hydroxyl proton and the reactivity of the C-5 carbonyl group can be fine-tuned. An electron-withdrawing substituent elsewhere on the ring would increase the acidity of the hydroxyl group, making it easier to deprotonate. This principle is utilized in the design of fluorescent probes, where changes in pH lead to deprotonation and a corresponding shift in fluorescence. researchgate.net Similarly, the electrophilicity of the C-5 carbonyl carbon is enhanced by EWGs, making it a more favorable site for nucleophilic attack.

Investigation of Tautomeric and Isomeric Equilibria and Their Impact on the Properties of this compound

This compound can exist in multiple tautomeric forms, which are isomers that readily interconvert through the migration of a proton and the shifting of a double bond. The position of this equilibrium is crucial as different tautomers can exhibit distinct chemical and physical properties.

The primary tautomeric equilibria for this molecule are the keto-enol and lactam-lactim forms.

Keto-Enol Tautomerism: This involves the C-5 carbonyl and the C-7 hydroxyl group. The molecule as named is in the keto form. It can tautomerize to an enol form, creating a dihydroxypyridine-like ring.

Lactam-Lactim Tautomerism: This involves the amide functionality within the six-membered ring. The lactam form (as named) can tautomerize to the lactim form, where the carbonyl oxygen is protonated to form a hydroxyl group, and a C=N double bond is formed within the ring.

Studies on similar heterocyclic systems, such as 7-hydroxyquinolines and 1-benzamidoisoquinolines, provide insight into the factors governing these equilibria. beilstein-journals.orgmdpi.com The relative stability of tautomers is influenced by the substituent, the solvent, and external stimuli like light. beilstein-journals.orgnih.gov In 1-benzamidoisoquinoline derivatives, the equilibrium between amide and enol forms was shown to be highly sensitive to the electronic nature of substituents on an adjacent phenyl ring. mdpi.com A strong electron-donating group favored the amide form, while a strong electron-withdrawing group shifted the equilibrium towards the enol form. mdpi.com

The solvent plays a critical role by stabilizing different tautomers through intermolecular hydrogen bonding. mdpi.com For instance, a polar protic solvent might favor the lactam form by hydrogen bonding with the carbonyl oxygen and the N-H proton. The choice of tautomer can dramatically affect properties like fluorescence, as seen in 3-hetaryl substituted coumarins, where the anionic (deprotonated) form often exhibits the highest lasing efficiency. researchgate.net

Table 3: Potential Tautomeric Forms and Influencing Factors

| Tautomeric Equilibrium | Structure A | Structure B | Factors Favoring Structure B | Reference (by analogy) |

|---|---|---|---|---|

| Lactam-Lactim | This compound (Lactam) | 7,8-dihydro-5H-indolizin-5,7-diol (Lactim) | Aromatic stabilization, specific solvent effects. | mdpi.comresearchgate.net |

| Keto-Enol | this compound (Keto) | 1,2,3,8-tetrahydroindolizine-5,7-diol (Enol) | Conjugation, intramolecular H-bonding, EWGs. | beilstein-journals.orgnih.gov |

Future Research Trajectories and Concluding Perspectives on 7 Hydroxy 2,3 Dihydroindolizin 5 1h One

Identification of Novel and Atom-Economical Synthetic Pathways for 7-Hydroxy-2,3-dihydroindolizin-5(1H)-one

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern organic chemistry. For this compound, future research should prioritize the discovery of novel and atom-economical synthetic routes that adhere to the principles of green chemistry. nih.gov

Future synthetic endeavors could explore the following avenues:

Enzyme-Catalyzed Synthesis: The use of biocatalysts, such as lipases, has shown promise in the green synthesis of indolizines. nih.govnih.gov Research into enzymes that can facilitate the key bond-forming reactions for constructing the this compound scaffold in aqueous media would be a significant advancement. nih.govnih.gov

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including indolizine (B1195054) derivatives. ijettjournal.org The application of MAOS to the key cyclization steps could provide a more efficient route to the target molecule.

Catalytic Hydrogenation: As a key step in many synthetic sequences, catalytic hydrogenation plays a vital role. Developing more efficient and selective catalysts for the reduction steps in the synthesis of the dihydroindolizinone core would improve atom economy. jocpr.com

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Enzyme-Catalyzed Synthesis | Environmentally benign, high selectivity, mild reaction conditions. nih.govnih.gov | Identification and engineering of suitable enzymes. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. ijettjournal.org | Optimization of microwave parameters for key reaction steps. |

| Advanced Catalytic Hydrogenation | High atom economy, reduced waste. jocpr.com | Development of selective and reusable catalysts. |

Exploration of Unconventional Reactivity and Transformation Mechanisms of this compound

The unique structural features of this compound, namely the presence of a hydroxyl group, a conjugated system, and a lactam, suggest a rich and potentially unconventional reactivity profile.

The indolizinone core itself is known to participate in various reactions. The diene portion of the molecule can undergo cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful tool for constructing complex cyclic systems. wikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.comyoutube.com The presence of the hydroxyl group at the 7-position is expected to influence the electronics of the diene system, potentially altering its reactivity and selectivity in such transformations. rsc.org

Future research in this area should focus on:

Diels-Alder Reactions: Investigating the reactivity of this compound as a diene with a range of dienophiles would open up avenues for the synthesis of novel, complex polycyclic structures. The stereochemical outcomes of these reactions would be of particular interest.

Hydroxylation Reactions: The existing hydroxyl group may direct further functionalization of the aromatic ring. Exploring selective hydroxylation or other electrophilic substitution reactions could lead to a variety of new derivatives with potentially interesting properties.

Reactivity of the Lactam Moiety: The lactam ring presents opportunities for ring-opening reactions to generate linear amino acids or for further functionalization at the nitrogen atom.

Computational Modeling: Theoretical calculations can provide valuable insights into the frontier molecular orbitals (HOMO and LUMO) of the molecule, helping to predict its reactivity in various pericyclic and other reactions.

Integration of Machine Learning and AI in the Synthesis and Property Prediction of this compound